Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
The compound seems to be a derivative of the [1,2,4]triazolo[1,5-a]pyridine family . Compounds in this family have found wide application in drug design .
Synthesis Analysis
Methods of synthesis of [1,2,4]triazolo[1,5-a]pyridines have been published since 2002 . The methods are classified according to the types of reagents used .Molecular Structure Analysis
The molecular structure of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been reported . The empirical formula is C6H5BrN4 and the molecular weight is 213.03 .Chemical Reactions Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines often involves the oxidative cyclization of N-(2-pyridyl)amidines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been reported . It is a solid with a molecular weight of 213.03 .Scientific Research Applications
Synthesis of Bridged Azabicyclic Compounds
A study by Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, showcasing the utility of radical translocation reactions. This process involves the transformation of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)- and -(prop-2-ynyl)-piperidines, highlighting the chemical versatility of related triazolopyridine structures in constructing complex bicyclic frameworks (Ikeda, Kugo, & Sato, 1996).
Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine, and Pyridothiazepines
Youssef, Azab, and Youssef (2012) reported on the efficient synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques. These compounds are noted for their biological activities, demonstrating the broader implications of triazolopyridine derivatives in medicinal chemistry (Youssef, Azab, & Youssef, 2012).
Innovative Routes to Indolizines and Triazolopyridines
Dawood's work (2004) details the reactions between pyridinium salts and various reagents to yield indolizine and triazolopyridine derivatives, showcasing the synthetic flexibility and potential of triazolopyridines in generating biologically relevant heterocycles (Dawood, 2004).
Diversification of Triazolopyrimidines
Tang, Wang, Li, and Wang (2014) elaborated on the synthesis, ring rearrangement, and diversification of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrating the structural and functional adaptability of triazolopyridine derivatives for further chemical modifications (Tang, Wang, Li, & Wang, 2014).
Pyridylcarbene Formation and Decomposition Studies
Abarca, Ballesteros, and Blanco (2006) investigated the thermal decomposition of bromo-triazolopyridine under pressure, revealing the formation of pyridylcarbene intermediates. This study underscores the complex reactivity and potential for novel reaction pathways offered by triazolopyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).
Mechanism of Action
Target of Action
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a derivative of 1,2,4-triazolo[1,5-a]pyridine . Compounds of this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives interact with their targets, leading to changes in the activity of these proteins . For instance, as JAK1 and JAK2 inhibitors, these compounds can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting the transcription of genes involved in immune response and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, as a JAK1 and JAK2 inhibitor, this compound could potentially inhibit cell proliferation and modulate immune responses .
Safety and Hazards
Properties
IUPAC Name |
methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUEXGUVIIJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=C(C2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159811-45-6 |
Source
|
Record name | methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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